molecular formula C20H24F2N4O B12266705 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline

Cat. No.: B12266705
M. Wt: 374.4 g/mol
InChI Key: VDEQFMLLEGIFFR-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Incorporation of the Difluoropiperidine Group: This step involves the reaction of the intermediate with 4,4-difluoropiperidine-1-carbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting or activating their function. The quinoxaline core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
  • 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoxaline core and the difluoropiperidine moiety allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24F2N4O

Molecular Weight

374.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H24F2N4O/c1-14-18(24-17-5-3-2-4-16(17)23-14)25-10-6-15(7-11-25)19(27)26-12-8-20(21,22)9-13-26/h2-5,15H,6-13H2,1H3

InChI Key

VDEQFMLLEGIFFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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